3-(4-Methylpiperazin-1-yl)butan-1-amine

Description

BenchChem offers high-quality 3-(4-Methylpiperazin-1-yl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylpiperazin-1-yl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-9(3-4-10)12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMGCKSGDXYVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649201 | |

| Record name | 3-(4-Methylpiperazin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4553-30-4 | |

| Record name | 3-(4-Methylpiperazin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)butan-1-amine: Properties, Synthesis, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylpiperazin-1-yl)butan-1-amine, with the CAS number 4553-30-4, is a diamine featuring a chiral butanamine backbone and a 1-methylpiperazine moiety.[1] This unique structural combination makes it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, conferring properties such as improved solubility and bioavailability.[2][3][4] The presence of a primary amine and a tertiary amine provides multiple points for chemical modification, allowing for the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of the known and predicted chemical properties, a plausible synthetic approach, and the potential applications of this compound in medicinal chemistry.

Chemical Structure and Identifiers

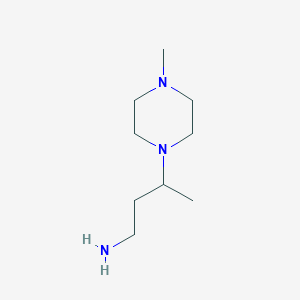

The chemical structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine is characterized by a secondary methyl group on the butanamine chain, which introduces a chiral center.

Diagram of the chemical structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Caption: Chemical structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 4553-30-4 | [1] |

| Molecular Formula | C9H21N3 | [1] |

| Molecular Weight | 171.28 g/mol | [1] |

| InChI | InChI=1S/C9H21N3/c1-9(3-4-10)12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3 | [1] |

| InChIKey | GHMGCKSGDXYVEE-UHFFFAOYSA-N | [5] |

| SMILES | CC(CCN)N1CCN(C)CC1 | [1] |

| Synonyms | 3-(4-methyl-1-piperazinyl)-1-butanamine, 1-Piperazinepropanamine, .gamma.,4-dimethyl- | [1] |

Physicochemical Properties

Due to a lack of extensive experimental data in the public domain, many of the physicochemical properties of 3-(4-Methylpiperazin-1-yl)butan-1-amine are predicted based on its structure.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Rationale |

| Boiling Point | ~230-250 °C | Primary and secondary amines exhibit hydrogen bonding, leading to higher boiling points than alkanes of similar molecular weight.[6][7] The presence of two amine groups would further elevate the boiling point. |

| Melting Point | Not available | As a small, potentially liquid molecule at room temperature, the melting point is likely to be low. |

| Solubility | Miscible in water and polar organic solvents | The presence of multiple nitrogen atoms capable of hydrogen bonding with water suggests good water solubility, a common feature of small amines.[8] |

| pKa | Primary amine: ~10.5, Tertiary amine: ~9.5 | The primary amine is expected to be more basic than the tertiary amine due to steric hindrance around the tertiary nitrogen. |

| LogP | -0.1 | The negative LogP value indicates that the compound is hydrophilic, consistent with its predicted water solubility.[5] |

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine can be envisioned through a reductive amination pathway, a robust and widely used method in medicinal chemistry for the formation of C-N bonds.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N bond formed between the butanamine backbone and the piperazine ring. This leads to 1-methylpiperazine and a suitable four-carbon electrophile with a protected amine, such as a nitro or azido group. A more direct approach involves the reductive amination of a ketone with a protected amine, followed by deprotection.

Forward Synthesis

A practical forward synthesis can be proposed starting from commercially available 4-aminobutan-2-one (or a protected version).

Step-by-step Experimental Protocol (Proposed):

-

Reductive Amination:

-

To a solution of 4-aminobutan-2-one hydrochloride (1 equivalent) and 1-methylpiperazine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise at room temperature.

-

The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the ketone starting material in the absence of the amine.

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 3-(4-Methylpiperazin-1-yl)butan-1-amine.

-

Diagram of the proposed synthesis workflow.

Caption: Proposed synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Spectrum | Predicted Features | Rationale |

| 1H NMR | ~0.9-1.1 ppm (d, 3H): -CH3 on butanamine. ~1.3-1.8 ppm (m, 2H): -CH2-CH2NH2. ~2.2-2.4 ppm (s, 3H): -NCH3 on piperazine. ~2.4-2.8 ppm (m, 8H): Piperazine ring protons. ~2.7-3.0 ppm (m, 2H): -CH2NH2. ~2.8-3.2 ppm (m, 1H): -CH(CH3)-. (Broad singlet): -NH2 protons (exchangeable). | The chemical shifts are estimated based on the electronic environment of the protons. The methyl group on the butanamine chain will be a doublet due to coupling with the adjacent methine proton. The N-methyl group on the piperazine will be a singlet. The piperazine ring protons will appear as a complex multiplet. The primary amine protons will likely be a broad singlet that can exchange with D2O. |

| 13C NMR | ~20-25 ppm: -CH3 on butanamine. ~35-40 ppm: -CH2-CH2NH2. ~45-50 ppm: -NCH3 on piperazine. ~50-55 ppm: Piperazine ring carbons. ~40-45 ppm: -CH2NH2. ~55-60 ppm: -CH(CH3)-. | The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to electronegative nitrogen atoms. Carbons closer to nitrogen will be deshielded and appear at a higher chemical shift. |

| IR | 3300-3500 cm-1 (m, two bands): N-H stretch (primary amine). 2900-3000 cm-1 (s): C-H stretch (aliphatic). 1590-1650 cm-1 (m): N-H bend (primary amine). 1000-1200 cm-1 (m): C-N stretch. | The presence of a primary amine will give rise to two characteristic N-H stretching bands. The C-H stretching of the alkyl groups will be prominent. The N-H bending and C-N stretching vibrations are also expected in their typical regions. |

Applications in Drug Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents targeting the central nervous system (CNS), as well as in antiviral, and anticancer drugs.[4][9] The structural features of 3-(4-Methylpiperazin-1-yl)butan-1-amine make it a promising building block for the synthesis of new chemical entities with potential therapeutic value.

-

CNS-active Agents: The 1-methylpiperazine group is a common feature in many CNS drugs. The basic nitrogen of the piperazine can be protonated at physiological pH, which can be crucial for interacting with biological targets such as G-protein coupled receptors (GPCRs).

-

Linker Moiety: The butanamine chain can act as a flexible linker to connect the piperazine core to other pharmacophoric groups. The primary amine provides a convenient handle for further derivatization through amide bond formation, reductive amination, or other nitrogen-based chemistries.

-

Modulation of Physicochemical Properties: The introduction of the 3-(4-Methylpiperazin-1-yl)butan-1-amine moiety into a lead compound can modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like properties.

While no specific drug containing this exact fragment has been identified in the public literature, its structural alerts suggest high potential for use in the development of novel therapeutics.

Safety and Handling

Specific safety and handling data for 3-(4-Methylpiperazin-1-yl)butan-1-amine is limited. However, based on the properties of similar small amines, the following precautions should be taken:

-

Health Hazards: Assumed to be corrosive and may cause skin and eye irritation or burns. Inhalation may cause respiratory tract irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(4-Methylpiperazin-1-yl)butan-1-amine is a valuable and versatile chemical building block with significant potential in drug discovery and development. Its combination of a chiral butanamine linker and a 1-methylpiperazine core offers multiple avenues for chemical modification and the potential to favorably influence the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. While there is a notable lack of publicly available experimental data for this compound, this guide provides a solid foundation of predicted properties and a plausible synthetic route to encourage its further investigation and application by the scientific community.

References

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]

-

Ultra-fast hybrid method for predicting chemical shifts of ¹³C. ResearchGate. [Link]

-

PROSPRE - 1H NMR Predictor. [Link]

-

The medicinal chemistry of piperazines: A review. Scilit. [Link]

-

The medicinal chemistry of piperazines: A review. PubMed. [Link]

-

NMR Predictor. ChemAxon. [Link]

-

Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]

-

NMR Prediction. ACD/Labs. [Link]

- United States Patent 9,553,304 B2.

-

Methods of treating disorders associated with castor. PubChem. [Link]

-

3-(4-methylpiperazin-1-yl)butan-1-amine. PubChemLite. [Link]

-

Composition and method of manufacturing overbased sulfonate modified lithium carboxylate grease. PubChem. [Link]

-

3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine. EPA. [Link]

- Calcium sulphate-based compositions and methods of making same.

- Manufacture of basic cupric compounds.

-

3-(4-Methylpiperidin-1-yl)propan-1-amine. PubChem. [Link]

-

Physical Properties of Amines. Chemistry LibreTexts. [Link]

-

Prediction of 1H NMR Chemical Shifts Using Neural Networks. nmrdb.org. [Link]

-

IR spectra prediction. Cheminfo.org. [Link]

-

Predict 1H NMR spectra. Cheminfo.org. [Link]

-

Piperazine. NIST WebBook. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. ResearchGate. [Link]

-

Interpreting More IR Spectra. YouTube. [Link]

-

an introduction to amines. Chemguide. [Link]

-

Solubility Comparison: Butan-1-ol vs. Butan-1-amine. Scribd. [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Sample IR spectra. University of Calgary. [Link]

-

3-[5-(4-Methyl-piperazin-1-yl)-2-nitro-phenylamino]-propan-1-ol - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

Sources

- 1. CAS 4553-30-4: 3-(4-methylpiperazin-1-yl)butan-1-amine [cymitquimica.com]

- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 5. PubChemLite - 3-(4-methylpiperazin-1-yl)butan-1-amine (C9H21N3) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scribd.com [scribd.com]

- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Methylpiperazin-1-yl)butan-1-amine CAS 4553-30-4 properties

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)butan-1-amine (CAS 4553-30-4)

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of 3-(4-Methylpiperazin-1-yl)butan-1-amine, a bifunctional organic molecule featuring a primary amine and a substituted piperazine ring. This guide is intended for researchers, chemists, and drug development professionals who may utilize this compound as a building block or intermediate in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, analytical characterization, safety protocols, and potential applications, grounding the discussion in established scientific principles.

Compound Identification and Chemical Structure

3-(4-Methylpiperazin-1-yl)butan-1-amine is a chiral diamine. The presence of both a primary amine and a tertiary amine within a flexible butyl chain framework makes it a versatile building block for creating more complex molecular architectures. The 4-methylpiperazine moiety is a common feature in many pharmacologically active compounds, often enhancing aqueous solubility and modulating pharmacokinetic properties.[1]

The fundamental identifiers and structural details for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4553-30-4 | [1][2] |

| Molecular Formula | C₉H₂₁N₃ | [1][2] |

| Molecular Weight | 171.28 g/mol | [2] |

| IUPAC Name | 3-(4-methylpiperazin-1-yl)butan-1-amine | |

| SMILES | CC(CCN)N1CCN(C)CC1 | [1] |

| InChI Key | GHMGCKSGDXYVEE-UHFFFAOYSA-N | [2] |

| Synonyms | 3-(4-methyl-1-piperazinyl)-1-butanamine, 1-Piperazinepropanamine, Γ,4-Dimethyl- | [1] |

Physicochemical and Predicted Properties

The physical state of 3-(4-Methylpiperazin-1-yl)butan-1-amine is reported as a solid.[2] As is common for specialized research chemicals, extensive experimental data on properties like melting point, boiling point, and solubility is not widely published. However, based on its structure containing polar amine groups, it is expected to be soluble in water and polar organic solvents.

| Property | Value / Prediction | Source(s) |

| Physical Form | Solid | [2] |

| Predicted XlogP | -0.1 | [3] |

| Monoisotopic Mass | 171.17355 Da | [3] |

| Predicted CCS ([M+H]⁺) | 143.6 Ų | [3] |

Note: XlogP is a calculated measure of lipophilicity. A negative value suggests higher hydrophilicity. CCS (Collision Cross Section) is a predicted value relevant to ion mobility mass spectrometry.

Analytical Characterization: A Practical Approach

Proper characterization is essential to confirm the identity and purity of any research chemical before its use in an experimental setting. The following sections describe the expected outcomes and provide exemplar protocols for standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. Below are the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts and splitting patterns for 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Expected ¹H NMR Spectral Features:

-

Methyl Group (on butyl chain): A doublet peak, integrating to 3 protons (3H), due to coupling with the adjacent methine proton.

-

Methylene Groups (on butyl chain): Complex multiplet signals for the two methylene groups (-CH₂-CH₂-).

-

Methine Group (on butyl chain): A multiplet, integrating to 1 proton (1H), coupled to the adjacent methyl and methylene groups.

-

Piperazine Ring Protons: Multiple broad signals in the 2.2-2.8 ppm range, integrating to 8 protons (8H), representing the four methylene groups of the piperazine ring.

-

N-Methyl Group: A singlet, integrating to 3 protons (3H).

-

Amine Protons (-NH₂): A broad singlet, integrating to 2 protons (2H). The chemical shift of this peak is highly variable and depends on solvent and concentration. This signal may not show coupling due to rapid proton exchange.[4]

Expected ¹³C NMR Spectral Features:

-

Approximately 8-9 distinct signals are expected, corresponding to the different carbon environments in the molecule. The two central carbons on the piperazine ring may be chemically equivalent depending on the ring conformation dynamics.

Exemplar Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol provides a self-validating method for ensuring high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(4-Methylpiperazin-1-yl)butan-1-amine directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, but D₂O may be preferable if proton exchange with the amine groups needs to be observed.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[4]

-

Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is validated by observing a sharp, symmetrical peak for the TMS signal.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative ratio of protons in different environments.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Molecular Ion: In electrospray ionization (ESI) positive mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 172.18.[3]

-

Fragmentation Pattern: Aliphatic amines are known to undergo characteristic fragmentation patterns, primarily through alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).[5] The most stable resulting carbocation or radical cation often produces the base peak in the spectrum. For this molecule, fragmentation could occur adjacent to either the primary amine or the tertiary amines of the piperazine ring, leading to several predictable fragment ions.

Quality Control and Workflow for Experimental Use

For drug discovery and development, ensuring the identity and purity of a chemical is paramount. The following workflow illustrates a logical and self-validating process for the characterization and release of a research chemical like 3-(4-Methylpiperazin-1-yl)butan-1-amine for further use.

Caption: Quality control workflow for a novel research chemical.

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. Based on available safety data, 3-(4-Methylpiperazin-1-yl)butan-1-amine requires careful handling.

-

Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4) and a Skin Sensitizer.[2] The GHS07 "Exclamation Mark" pictogram and "Warning" signal word are applicable.[2]

-

Hazard Statements:

-

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.[2]

-

Wash hands and any exposed skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Store in a well-ventilated place. Keep container tightly closed. Many amines are sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) in a dark, cool place is recommended.[6][7]

-

Potential Applications in Research and Drug Discovery

The structural motifs within 3-(4-Methylpiperazin-1-yl)butan-1-amine make it a compound of interest for medicinal chemistry.

-

Piperazine Core: The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas. It often serves as a linker or a key pharmacophore that can interact with biological targets. Its basic nature can improve the pharmacokinetic profile of a drug candidate.[8]

-

Primary Amine Handle: The primary amine provides a reactive site for further chemical modification. It can be readily used in amide bond formation, reductive amination, or other coupling reactions to build larger, more complex molecules.

-

Building Block for Kinase Inhibitors: Many small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy, incorporate N-methylpiperazine moieties.[9][10] This compound could serve as a valuable starting material or intermediate in the synthesis of novel inhibitors targeting various protein kinases.

By providing two distinct points for chemical diversification (the primary amine and the piperazine ring), this molecule offers significant flexibility for constructing libraries of compounds for screening in drug discovery programs.

References

-

PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. [Online] Available at: [Link]

-

Chemlin. 3-methyl-2-(4-methylpiperazin-1-yl)butan-1-amine. [Online] Available at: [Link]

-

ChemBK. 3-methylbutan-1-amine. [Online] Available at: [Link]

-

PubChemLite. 3-(4-methylpiperazin-1-yl)butan-1-amine. [Online] Available at: [Link]

-

Dana Bioscience. (Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine 1g. [Online] Available at: [Link]

-

Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors. Journal of Medicinal Chemistry, 58(1), 147–169. [Online] Available at: [Link]

- Google Patents. US20130116245A1 - Alkylated piperazine compounds.

-

Cheméo. 1-Butanamine (CAS 109-73-9) - Chemical & Physical Properties. [Online] Available at: [Link]

-

CAS Common Chemistry. 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one. [Online] Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]

-

National Institutes of Health. Drug Discovery Targeting Bromodomain-Containing Protein 4. [Online] Available at: [Link]

-

CAS Common Chemistry. D(+)-Talose. [Online] Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Online] YouTube. Available at: [Link]

-

MDPI. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. [Online] Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of butan-1-ol. [Online] Available at: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Online] Available at: [Link]

-

SpectraBase. 1-Benzyl-N-butyl-N-(3-methylphenyl)piperidin-4-amine - Optional[13C NMR]. [Online] Available at: [Link]

Sources

- 1. CAS 4553-30-4: 3-(4-methylpiperazin-1-yl)butan-1-amine [cymitquimica.com]

- 2. 3-(4-Methyl-1-piperazinyl)-1-butanamine DiscoveryCPR 4553-30-4 [sigmaaldrich.com]

- 3. PubChemLite - 3-(4-methylpiperazin-1-yl)butan-1-amine (C9H21N3) [pubchemlite.lcsb.uni.lu]

- 4. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. mdpi.com [mdpi.com]

- 9. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylpiperazin-1-yl)butan-1-amine, with the CAS number 4553-30-4, is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The molecule incorporates a chiral butanamine side chain attached to a 1-methylpiperazine moiety. This unique combination of a basic primary amine and a tertiary amine within the piperazine ring, along with a chiral center, provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of the 4-methyl group on the piperazine ring can enhance the lipophilicity of the molecule, which may influence its pharmacokinetic properties in a drug development context.[1]

This technical guide provides a comprehensive overview of the molecular formula, molecular weight, and other key physicochemical properties of 3-(4-Methylpiperazin-1-yl)butan-1-amine. Furthermore, it outlines a representative synthetic protocol, discusses its potential applications in drug discovery, and details essential safety and handling information.

Physicochemical Properties

A clear understanding of the physicochemical properties of a molecule is fundamental for its application in research and development. The key properties of 3-(4-Methylpiperazin-1-yl)butan-1-amine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁N₃ | [1] |

| Molecular Weight | 171.28 g/mol | [1] |

| CAS Number | 4553-30-4 | [1] |

| Appearance | Liquid | [2] |

| Predicted XlogP | -0.1 | [2] |

The structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine, with its combination of amine functionalities, suggests it is a basic compound capable of forming salts with acids.[1] This property is often utilized in drug development to improve the solubility and stability of active pharmaceutical ingredients.

Caption: 2D Structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine: A Representative Protocol

While specific, detailed synthetic procedures for 3-(4-Methylpiperazin-1-yl)butan-1-amine are not extensively published in peer-reviewed journals, a common and effective method for the synthesis of N-alkylated piperazines is through reductive amination.[3] This approach involves the reaction of a piperazine derivative with a carbonyl compound in the presence of a reducing agent.

The following is a representative, two-step protocol for the synthesis of the target compound, starting from 1-methylpiperazine and a suitable four-carbon building block. This protocol is based on established methodologies for similar chemical transformations.[4]

Step 1: Synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one

This initial step involves the nucleophilic substitution of a halogenated ketone with 1-methylpiperazine.

Materials:

-

1-Methylpiperazine

-

4-Chlorobutan-2-one

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-methylpiperazine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add 4-chlorobutan-2-one (1.0 equivalent) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(4-methylpiperazin-1-yl)butan-2-one, which can be purified by column chromatography.

Step 2: Reductive Amination to 3-(4-Methylpiperazin-1-yl)butan-1-amine

The ketone intermediate is then converted to the final primary amine via reductive amination.

Materials:

-

4-(4-Methylpiperazin-1-yl)butan-2-one

-

Ammonium acetate (CH₃COONH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(4-methylpiperazin-1-yl)butan-2-one (1.0 equivalent) in methanol.

-

Add a large excess of ammonium acetate (e.g., 10 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 30°C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(4-methylpiperazin-1-yl)butan-1-amine.

-

The final product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Representative synthesis workflow for 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Applications in Drug Discovery

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs targeting various receptors and enzymes.[5] Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through their interaction with neurotransmitter systems.[6]

3-(4-Methylpiperazin-1-yl)butan-1-amine, with its primary amine and chiral center, offers several points for further chemical modification. This makes it a valuable intermediate for the synthesis of compound libraries aimed at identifying novel drug candidates. The primary amine can be readily derivatized to form amides, sulfonamides, or ureas, while the piperazine nitrogen can be involved in forming linkages to other molecular fragments. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.

While specific examples of drugs derived directly from this particular building block are not prominent in the public literature, its structural motifs are present in compounds investigated for their activity on various central nervous system targets.[7] Researchers can leverage this building block to design and synthesize novel ligands for G-protein coupled receptors (GPCRs), ion channels, and transporters, where the piperazine moiety often plays a crucial role in receptor binding and influencing the overall physicochemical properties of the molecule.

Safety and Handling

As a chemical intermediate, 3-(4-Methylpiperazin-1-yl)butan-1-amine should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before use.

References

-

PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-methylbutan-1-amine. Retrieved from [Link]

- Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.

-

Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed reduction of vinyl trifluoromethanesulfonates to alkenes. Retrieved from [Link]

-

Stepan, A. F., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5678. Retrieved from [Link]

-

Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(8), 754-776. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Van Hoof, M., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(11), 3169. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

-

Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

-

PubMed. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 3-(4-Methylpiperazin-1-yl)propan-1-amine | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrrjournal.com [ijrrjournal.com]

3-(4-Methylpiperazin-1-yl)butan-1-amine: Structural Elucidation, Physicochemical Profiling, and Applications in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on versatile, bifunctional building blocks. 3-(4-Methylpiperazin-1-yl)butan-1-amine (CAS: 4553-30-4) is a highly valuable aliphatic amine that integrates a primary amine handle with a privileged piperazine pharmacophore[1]. This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and practical applications in synthetic workflows. By understanding the causality behind its chemical behavior—specifically its differential basicity and steric profile—researchers can rationally design self-validating protocols for drug discovery.

Structural Elucidation & Physicochemical Profiling

The utility of 3-(4-methylpiperazin-1-yl)butan-1-amine stems from its three distinct structural domains, each serving a specific chemical and biological function:

-

The Primary Amine (-NH₂): Located at C1 of the butane chain, this unhindered primary amine acts as a highly reactive nucleophile. It is the primary site for covalent functionalization, readily participating in acylation, reductive amination, and sulfonylation reactions.

-

The Piperazine Core: Piperazine is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs targeting the central nervous system (CNS) and oncology pathways [2]. It provides a semi-rigid framework capable of forming critical hydrogen bonds with receptor binding pockets.

-

The N-Methyl & Butane Backbone: The N-methyl group caps the secondary amine of the piperazine, preventing unwanted side reactions during library synthesis and protecting the core from rapid oxidative metabolism. The butane chain acts as a flexible spacer, while the methyl branch at C3 introduces a chiral center, allowing chemists to probe the spatial and steric constraints of target active sites.

Quantitative Physicochemical Data

Understanding the ionization states of this molecule is critical for predicting its behavior in both synthetic reactions and biological assays. The molecule possesses three basic nitrogen centers with distinct pKa values [3][4].

| Property | Value | Scientific Implication |

| CAS Number | 4553-30-4 | Unique identifier for procurement and safety data [1]. |

| Molecular Formula | C₉H₂₁N₃ | Provides a low-molecular-weight (171.28 g/mol ) appendage, keeping final drug candidates within Lipinski's Rule of 5. |

| pKa₁ (Primary Amine) | ~10.6 | Highly basic; fully protonated at physiological pH (7.4). Drives aqueous solubility and salt formation [5]. |

| pKa₂ (Piperazine N4) | ~9.1 | Similar to 1-methylpiperazine; protonated at pH 7.4, acting as a hydrogen bond donor in target binding [4]. |

| pKa₃ (Piperazine N1) | ~5.0 | Lowered due to electrostatic repulsion from the adjacent protonated nitrogens; largely unprotonated at pH 7.4 [4]. |

| Physical State | Liquid (Clear) | Requires careful handling and storage under inert gas (N₂/Ar) to prevent atmospheric CO₂ absorption (carbamate formation). |

Pharmacological Rationale: The Piperazine Scaffold

The inclusion of the 3-(4-methylpiperazin-1-yl) moiety is rarely accidental in drug design. The causality behind selecting this specific building block involves tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

At physiological pH (7.4), 3-(4-methylpiperazin-1-yl)butan-1-amine exists primarily as a dication. While high polarity generally limits passive membrane permeability, the lipophilic contribution of the butane backbone and the N-methyl group counterbalances this charge. This delicate hydrophilic-lipophilic balance allows piperazine derivatives to achieve excellent oral bioavailability and, when appropriately appended to a lipophilic core, penetration across the blood-brain barrier (BBB) [2].

Diagram 1: Pharmacophore mapping and functional logic of 3-(4-methylpiperazin-1-yl)butan-1-amine.

Experimental Workflows: Self-Validating Amide Coupling

To guarantee scientific integrity and reproducibility, experimental protocols must be designed as self-validating systems . The following methodology details the coupling of 3-(4-methylpiperazin-1-yl)butan-1-amine to a generic carboxylic acid core using HATU.

Causality of Reagent Selection: HATU is selected over traditional carbodiimides (like EDC/DCC) because it generates a highly reactive HOAt ester intermediate, which accelerates the coupling of sterically hindered or complex substrates while minimizing racemization. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology

-

Pre-Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an argon atmosphere. Add DIPEA (3.0 eq).

-

Causality: The excess base ensures the carboxylic acid is fully deprotonated and neutralizes the hydrochloride salts if the amine is supplied as a salt.

-

-

Nucleophilic Addition: Stir the mixture at 0 °C for 15 minutes to form the active ester. Dropwise, add 3-(4-methylpiperazin-1-yl)butan-1-amine (1.1 eq). Allow the reaction to warm to room temperature.

-

Self-Validation Loop (LC-MS): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS.

-

Validation Criteria: If the unreacted carboxylic acid peak is >5% by UV integration, add an additional 0.2 eq of HATU and 0.5 eq of amine. Re-evaluate after 1 hour. Do not proceed to workup until conversion is >95%. This prevents difficult downstream chromatographic separations.

-

-

Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x).

-

Causality: The highly basic nature of the piperazine product requires a slightly basic aqueous phase (pH ~8-9) during extraction to ensure the product remains in its neutral, organic-soluble free-base form.

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Diagram 2: Self-validating experimental workflow for amide coupling with LC-MS feedback loop.

Conclusion

3-(4-Methylpiperazin-1-yl)butan-1-amine is far more than a simple linker; it is a rationally designed pharmacophore delivery vehicle. By leveraging its primary amine for robust covalent attachment and relying on its piperazine core to modulate target affinity and ADME properties, medicinal chemists can rapidly generate high-quality lead compounds. Adhering to self-validating synthetic protocols ensures that the incorporation of this highly basic, hydrophilic moiety is achieved with maximum efficiency and reproducibility.

References

-

National Institutes of Health (PMC). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

-

ACS Publications. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from[Link]

-

Fiveable. Propyl Amine Definition - Intro to Chemistry Key Term. Retrieved from[Link]

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Profiling of 3-(4-Methylpiperazin-1-yl)butan-1-amine: Predicted and Experimental Approaches to Lipophilicity and Aqueous Solubility

In the landscape of modern drug discovery and development, the adage "a potent molecule is not always a successful drug" holds profound truth. The journey from a biologically active compound to a clinically effective therapeutic is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. At the heart of ADME profiling lie two fundamental physicochemical parameters: lipophilicity and aqueous solubility. Lipophilicity, quantified as the logarithm of the partition coefficient (logP), governs a molecule's ability to permeate biological membranes, while aqueous solubility dictates its dissolution and concentration in the gastrointestinal tract and systemic circulation. An imbalance in these properties can lead to poor bioavailability, suboptimal efficacy, and ultimately, costly late-stage attrition of promising drug candidates.[1][2]

This guide provides a comprehensive analysis of these critical parameters for the compound 3-(4-Methylpiperazin-1-yl)butan-1-amine (CAS: 4553-30-4), a molecule representative of scaffolds found in medicinal chemistry programs.[3] As a Senior Application Scientist, this document moves beyond simple data reporting to offer a deep dive into the underlying principles of both in silico prediction and experimental validation. We will explore the causality behind methodological choices and present robust, self-validating protocols designed for immediate application in a research setting.

Part 1: In Silico Prediction of Physicochemical Properties

Before a compound is synthesized or available in sufficient quantities for physical measurement, computational models provide an invaluable, cost-effective means to forecast its behavior.[4] These in silico approaches leverage vast datasets of experimentally determined properties to build predictive algorithms based on molecular structure.[5]

Theoretical Framework of XlogP Prediction

The octanol-water partition coefficient (logP) is the measure of a compound's differential solubility between an organic phase (n-octanol) and an aqueous phase.[6] A calculated logP, commonly denoted as XlogP, is an estimate derived from the molecule's structure. The two predominant methodologies are:

-

Atom-based Methods: These approaches assign a specific lipophilicity contribution to each atom type based on its local environment. The overall XlogP is the sum of these atomic contributions. Methods like ALOGP and XLOGP3 are sophisticated examples that use extensive training sets and correction factors to achieve high accuracy.[7][8]

-

Fragment-based Methods: These methods deconstruct a molecule into a set of predefined structural fragments. Each fragment has an empirically derived logP value, and the molecule's total XlogP is calculated by summing these values, often with adjustments for intramolecular interactions.[6]

The choice of algorithm is critical, as each is trained on different chemical datasets and may have varying accuracy for novel scaffolds.[8] Therefore, a consensus approach, utilizing multiple prediction models, is often employed to define a probable range for the compound's lipophilicity.

Theoretical Framework of Aqueous Solubility (logS) Prediction

Aqueous solubility (logS, where S is molar solubility) is notoriously more challenging to predict accurately than logP.[9] This difficulty arises from its dependence on both lipophilicity and the strength of the compound's crystal lattice, a factor influenced by melting point.[5] The General Solubility Equation (GSE) provides a foundational relationship:

logS ≈ 0.8 - logP - 0.01(Melting Point - 25)

However, since the melting point is often unknown for virtual compounds, Quantitative Structure-Property Relationship (QSPR) models are more commonly used.[4] These models correlate solubility with a wide array of calculated molecular descriptors (e.g., molecular weight, polar surface area, hydrogen bond donors/acceptors) using statistical methods like multiple linear regression or machine learning.[4][10] The accuracy of QSPR models is highly dependent on the quality and diversity of the training data.[9]

Predicted Properties of 3-(4-Methylpiperazin-1-yl)butan-1-amine

To provide a robust estimate for 3-(4-Methylpiperazin-1-yl)butan-1-amine, several well-regarded computational models were utilized. The results are summarized below, providing researchers with a working hypothesis for the compound's behavior.

| Property | Predicted Value | Method / Tool | Citation |

| XlogP | -0.1567 | ChemScene Internal | [11] |

| Aqueous Solubility (logS) | -2.5 to -3.5 (Estimated) | Based on XlogP and structural analogues | [5][10] |

Note: The aqueous solubility is an expert estimation based on the predicted XlogP and the presence of multiple basic amine groups, which are expected to enhance water solubility, particularly at lower pH.

Part 2: Experimental Determination and Validation

While in silico predictions are essential for initial screening, experimental data remains the definitive standard.[6] The following protocols describe gold-standard methodologies for determining logP and thermodynamic aqueous solubility, structured to ensure data integrity and reproducibility.

Gold Standard for Lipophilicity: The Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most widely accepted "gold standard" for logP measurement due to its direct assessment of partitioning at equilibrium.[12] Its primary advantage is accuracy, though it is labor-intensive compared to high-throughput methods.[6]

Protocol: Shake-Flask logP Determination

-

Preparation of Phases:

-

Prepare a phosphate buffer solution (e.g., 100 mM) at the desired pH (e.g., pH 7.4 to mimic physiological conditions).

-

Pre-saturate the n-octanol by mixing it with an equal volume of the prepared buffer. Shake vigorously for 24 hours and then allow the phases to separate completely.

-

Similarly, pre-saturate the buffer by mixing it with an equal volume of n-octanol under the same conditions. This pre-saturation step is critical to prevent volume changes during the experiment.

-

-

Preparation of Stock Solution:

-

Accurately prepare a stock solution of 3-(4-Methylpiperazin-1-yl)butan-1-amine in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning Experiment (Performed in triplicate):

-

In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated buffer (e.g., 2 mL of each).

-

Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but the equilibrium time should be validated for the specific compound.

-

-

Phase Separation (Self-Validating Step):

-

After shaking, centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-20 minutes to ensure complete separation of the two phases.[13]

-

Carefully collect a sample from the center of each phase using separate, clean syringes. To avoid cross-contamination of the aqueous phase, it is good practice to aspirate a small air bubble into the syringe before entering the top n-octanol layer.[12]

-

-

Quantification:

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC-UV or LC-MS.

-

Prepare a calibration curve using standards of the compound in the corresponding pre-saturated solvent (n-octanol or buffer) to ensure accurate quantification.

-

-

Calculation:

-

The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous buffer]

-

The final value is expressed as its base-10 logarithm: logP = log10(P)

-

Workflow for Shake-Flask logP Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Workflow for Shake-Flask logP Determination.

Thermodynamic Aqueous Solubility Determination

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with its solid phase. It represents the true equilibrium solubility and is a critical parameter for predicting oral absorption.[13]

Protocol: Equilibrium Shake-Flask Solubility

-

System Preparation:

-

Select the desired aqueous medium (e.g., deionized water, or a pH 7.4 phosphate buffer for physiological relevance).

-

Add an excess amount of solid 3-(4-Methylpiperazin-1-yl)butan-1-amine to a series of glass vials (in triplicate). "Excess" is key; undissolved solid must be clearly visible throughout the experiment to ensure saturation. A starting point is 1-2 mg of compound per 1 mL of buffer.[14]

-

-

Equilibration:

-

Add a precise volume of the selected aqueous medium to each vial.

-

Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by measuring the concentration at successive time points (e.g., 24, 48, and 72 hours) until it remains constant.

-

-

Phase Separation (Self-Validating Step):

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, use either centrifugation (e.g., 10,000 x g for 20 minutes) or filtration. If using filtration, a low-binding filter (e.g., 0.45 µm PVDF) is essential to avoid loss of the compound.[14]

-

-

Sample Preparation and Quantification:

-

Carefully collect a precise aliquot of the clear supernatant.

-

Dilute the sample with the appropriate mobile phase to fall within the linear range of the analytical method's calibration curve.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

-

Workflow for Aqueous Solubility Determination

The following diagram illustrates the key steps in the thermodynamic solubility protocol.

Caption: Workflow for Thermodynamic Solubility Assay.

Conclusion

The physicochemical profile of a drug candidate is a cornerstone of successful development. For 3-(4-Methylpiperazin-1-yl)butan-1-amine, in silico predictions suggest it is a relatively hydrophilic compound. However, these computational estimates must be viewed as a starting point. The true lipophilicity and solubility profile can only be definitively established through rigorous experimental work. By employing robust, self-validating protocols such as the shake-flask methods detailed here, researchers can generate high-quality, reliable data. This integration of predictive science and empirical validation empowers drug development professionals to make informed decisions, de-risk projects, and ultimately, increase the probability of advancing effective new medicines.

References

-

Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]

-

In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity. Molecular Pharmaceutics - ACS Publications. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

In Silico Prediction of Aqueous Solubility: The Solubility Challenge. Journal of Chemical Information and Modeling - ACS Publications. [Link]

-

In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. [Link]

-

In silico prediction of aqueous solubility. Taylor & Francis Online. [Link]

-

Determining the water solubility of difficult-to-test substances: A tutorial review. ScienceDirect. [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Universitat de Barcelona Dipòsit Digital. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

3-(4-Methylpiperidin-1-yl)propan-1-amine. PubChem. [Link]

-

Aqueous Solubility Determination Method. Scribd. [Link]

-

3-methylbutan-1-amine. ChemBK. [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications. [Link]

-

JPlogP: an improved logP predictor trained using predicted data. Journal of Cheminformatics. [Link]

-

PrologP. CompuDrug. [Link]

-

Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. HAL open science. [Link]

-

3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine Properties. EPA CompTox Chemicals Dashboard. [Link]

-

Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]

-

Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening. IntechOpen. [Link]

-

(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-phenylmethanimine Properties. EPA CompTox Chemicals Dashboard. [Link]

-

Details of the Drug. DrugMAP. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. [Link]

Sources

- 1. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. CAS 4553-30-4: 3-(4-methylpiperazin-1-yl)butan-1-amine [cymitquimica.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. tandfonline.com [tandfonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. JPlogP: an improved logP predictor trained using predicted data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemscene.com [chemscene.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Piperazine Moiety: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have established it as a "privileged scaffold," a core structure that is repeatedly found in drugs across a wide array of therapeutic areas.[1][3] This guide provides a comprehensive technical overview of the multifaceted role of the piperazine moiety in drug discovery. We will delve into its fundamental physicochemical characteristics, explore its diverse pharmacological applications, analyze its presence in blockbuster drugs through detailed case studies, and provide practical experimental protocols for its synthesis and evaluation. This document serves as a resource for scientists and researchers aiming to leverage the power of the piperazine scaffold in the design and development of next-generation therapeutics.

Introduction: The Piperazine Scaffold - A Privileged Structure

The prevalence of the piperazine nucleus in clinically successful drugs is not a coincidence.[3] Its status as a privileged scaffold stems from a unique combination of structural and chemical attributes. Structurally, the piperazine ring is a conformationally flexible system, capable of adopting chair and boat conformations, which allows it to effectively orient substituents and fit into diverse biological targets like enzyme active sites and receptor pockets.[1][4] Chemically, its two nitrogen atoms provide handles for synthetic modification, enabling the fine-tuning of a molecule's properties to optimize its pharmacological profile.[1][5]

The dual-nitrogen architecture also allows for a range of noncovalent interactions, including hydrogen bonding and electrostatic interactions, which are crucial for high-affinity binding to biological targets.[1][4] These features have made the piperazine moiety a go-to component for medicinal chemists seeking to improve the potency, selectivity, and pharmacokinetic properties of drug candidates.[1][5]

Physicochemical Properties and Their Influence on Drug Design

The success of the piperazine scaffold is intrinsically linked to its tunable physicochemical properties, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity and pKa

Piperazine is a diprotic base, meaning it can accept two protons.[6] Its two pKa values are approximately 5.35 and 9.73.[6] This is a key feature, as at physiological pH (~7.4), one nitrogen is typically protonated, rendering the molecule charged and enhancing its aqueous solubility.[7] The basicity of the piperazine ring can be modulated by adding substituents. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it, allowing for precise control over the degree of ionization at a specific pH.[7]

Solubility and Lipophilicity

The ability to modulate the piperazine ring's polarity is a significant advantage in drug design. The parent piperazine is water-soluble.[5] By attaching various functional groups to the nitrogen atoms, chemists can strike a balance between hydrophilicity (for good aqueous solubility and dissolution) and lipophilicity (for cell membrane permeability). This balance is crucial for oral bioavailability. The piperazine moiety is often incorporated into drug molecules specifically to enhance their pharmacokinetic properties.[5]

Table 1: Physicochemical Properties of Piperazine and Selected Salts

| Compound | Melting Point (°C) | pKa1 | pKa2 | Solubility |

| Piperazine (anhydrous) | 106 - 108 | 5.35 | 9.73 | Freely soluble in water |

| Piperazine Dihydrochloride | 318 - 320 | - | - | Soluble in water |

| Piperazine Hexahydrate | 44 | - | - | Soluble in water |

Data compiled from various sources.[6]

Pharmacological Versatility of the Piperazine Moiety

The piperazine scaffold is a chameleon in the world of pharmacology, demonstrating efficacy across a vast range of therapeutic areas.[1][8]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in drugs targeting the central nervous system.[9][10] Their ability to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors, makes them invaluable for treating conditions like schizophrenia, depression, and anxiety.[2][9]

-

Antipsychotics: Atypical antipsychotics like aripiprazole and clozapine feature a piperazine ring that is crucial for their multi-receptor binding profiles.[10][11]

-

Antidepressants: Drugs such as vortioxetine and trazodone incorporate the piperazine moiety to modulate serotonin transporter and receptor activity.[4][9]

-

Anxiolytics: Buspirone, an anxiolytic agent, utilizes the piperazine scaffold to interact with serotonin and dopamine receptors.[9][12]

Oncology

The piperazine ring is a well-established privileged structure in the design of anticancer agents, particularly kinase inhibitors.[10][13] It often acts as a linker or a solubilizing group, positioning the molecule to effectively bind to the ATP-binding pocket of kinases.[10] A number of FDA-approved anticancer drugs contain a piperazine ring, highlighting its importance in this field.[13][14]

Infectious Diseases

Piperazine derivatives have also shown significant promise as anti-infective agents.[1]

-

Antivirals: The piperazine scaffold is found in several antiviral drugs and has been investigated for its activity against a range of viruses, including HIV and Chikungunya virus.[15][16][17] Some piperazine-containing compounds have been shown to inhibit viral replication by binding to key viral proteins.[16][17]

-

Antibacterials and Antifungals: The versatility of the piperazine ring has been exploited to develop novel antibacterial and antifungal agents.[3]

Case Studies: From Bench to Bedside

The impact of the piperazine moiety is best illustrated through its incorporation into highly successful, blockbuster drugs.

Aripiprazole: A Dopamine System Stabilizer

Aripiprazole (Abilify) is a third-generation atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[11] Its unique mechanism of action as a partial agonist at dopamine D2 receptors is a landmark in psychopharmacology.[11][18] This "dopamine system stabilizer" effect means it can reduce dopaminergic activity when it's too high and increase it when it's too low.[19][20] The piperazine moiety in aripiprazole is essential for its interaction with both dopamine and serotonin receptors, contributing to its efficacy and favorable side-effect profile compared to older antipsychotics.[11][21]

Caption: Aripiprazole acts as a partial agonist at D2 and 5-HT1A receptors.

Imatinib: A Revolution in Cancer Therapy

Imatinib (Gleevec) is a tyrosine kinase inhibitor that has transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[22][23] It functions by targeting the Bcr-Abl tyrosine kinase, an abnormal protein that drives the uncontrolled growth of cancer cells in CML.[22][23][24] Imatinib binds to the ATP-binding site of the Bcr-Abl protein, inhibiting its enzymatic activity and thereby halting cancer cell proliferation.[22][25] The N-methylpiperazine moiety in imatinib is a key structural feature that enhances its solubility and oral bioavailability, contributing significantly to its clinical success.

Caption: Imatinib blocks the ATP binding site of Bcr-Abl kinase.

Synthetic Strategies and Methodologies

The synthesis of piperazine-containing compounds is a well-established area of organic chemistry, with a variety of robust methods available to researchers.[1]

N-Functionalization of the Piperazine Core

The most common approach involves the functionalization of the pre-existing piperazine ring.

-

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used to introduce aryl groups onto the piperazine nitrogen atoms.[26]

-

Reductive Amination: This method involves the reaction of a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond.[26]

-

Nucleophilic Substitution: The piperazine ring can act as a nucleophile, reacting with electrophiles like alkyl halides to form N-substituted products.[1]

C-H Functionalization

More recently, methods for the direct C-H functionalization of the piperazine ring have emerged, offering new avenues for creating structural diversity.[27]

Caption: A typical drug discovery workflow involving a piperazine library.

Experimental Protocols for Evaluation

The biological evaluation of novel piperazine derivatives is a critical step in the drug discovery process. Here, we provide a general protocol for a kinase inhibition assay, a common assay for evaluating potential anticancer agents.

Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is designed to measure the inhibitory activity of test compounds against a specific kinase, for example, a tyrosine kinase relevant to cancer. The principle is based on quantifying the amount of ATP remaining after the kinase reaction.[28][29]

Materials and Reagents:

-

Purified kinase enzyme

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (known inhibitor of the kinase)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

384-well assay plates (white, low volume)

-

Multichannel pipettor

-

Plate shaker

-

Luminescence plate reader

Step-by-Step Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO in a separate plate. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of the 384-well assay plate.

-

Enzyme Addition: Add 2 µL of the kinase enzyme, diluted in assay buffer, to each well (except for the "no enzyme" control wells).

-

Initiation of Reaction: Add 2 µL of a mixture of the peptide substrate and ATP (at a concentration close to the Km for the enzyme) to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

ATP Detection: Add 5 µL of the ATP detection reagent (e.g., Kinase-Glo® reagent) to each well. This reagent stops the kinase reaction and initiates the luminescent signal.

-

Second Incubation: Incubate the plate at room temperature for an additional 10-30 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis:

-

The luminescence of wells with DMSO only represents 0% inhibition (100% kinase activity).

-

The luminescence of wells without the kinase enzyme represents 100% inhibition (0% kinase activity).

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Challenges and Future Perspectives

While the piperazine moiety offers numerous advantages, it is not without its challenges. Potential liabilities include metabolic instability and off-target effects. However, ongoing research is focused on developing strategies to mitigate these issues.

The future of piperazine in drug discovery remains bright. Emerging areas of application include the development of novel therapies for neurodegenerative diseases and rare genetic disorders.[1] Furthermore, the integration of computational methods and machine learning is expected to accelerate the design and optimization of piperazine-based drug candidates.[30]

Conclusion

The piperazine scaffold is a testament to the power of a simple, yet versatile, chemical structure in medicinal chemistry. Its favorable physicochemical properties, coupled with its broad pharmacological applicability, have cemented its status as a cornerstone of modern drug discovery. From CNS disorders to cancer and infectious diseases, piperazine-containing drugs have had a profound impact on human health. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the piperazine moiety is poised to remain a critical tool in the development of innovative and life-saving therapies for years to come.

References

-

Imatinib - Wikipedia. Available at: [Link]

-

Aripiprazole - Wikipedia. Available at: [Link]

-

De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 29(9), 773-799. Available at: [Link]

-

Baviskar, A. T., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. Available at: [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-580. Available at: [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 357-377. Available at: [Link]

-

Baviskar, A. T., et al. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Walayat, S., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(2), 610-636. Available at: [Link]

-

Kumar, A., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(5), 104718. Available at: [Link]

-

Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. Available at: [Link]

-

Walayat, S., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. R Discovery. Available at: [Link]

-